Cas no 618092-46-9 (1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide)
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylic acid, 1-(4-methoxyphenyl)-5-methyl-,hydrazide
- 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- 1-(4-METHOXY-PHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID HYDRAZIDE
- 1-(4-methoxyphenyl)-5-methylpyrazole-4-carbohydrazide
- AKOS022833842
- 1-(4-METHOXY-PHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLICACIDHYDRAZIDE
- SB86574
- DTXSID00402444
- 618092-46-9
- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
-
- MDL: MFCD04122764
- Inchi: 1S/C12H14N4O2/c1-8-11(12(17)15-13)7-14-16(8)9-3-5-10(18-2)6-4-9/h3-7H,13H2,1-2H3,(H,15,17)
- InChI Key: GNDGXNDGSDLQQA-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)N1C(C)=C(C(NN)=O)C=N1
Computed Properties
- Exact Mass: 246.11182
- Monoisotopic Mass: 246.11167570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 82.2Ų
Experimental Properties
- PSA: 82.17
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Pricemore >>
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1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide: A Comprehensive Overview
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, also known by its CAS Registry Number 618092-46-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique properties and potential in drug discovery, agrochemicals, and materials science. The structure of this compound comprises a pyrazole ring substituted with a methoxyphenyl group at position 4 and a methyl group at position 5, along with a carbohydrazide moiety at position 4. These substituents contribute to its distinctive chemical behavior and reactivity.
The synthesis of 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide typically involves multi-step reactions, often starting from readily available starting materials. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining product quality. This approach not only enhances productivity but also aligns with the growing demand for sustainable chemical practices.
The chemical properties of this compound are heavily influenced by its functional groups. The methoxyphenyl group introduces electron-donating effects, which can modulate the electronic environment of the pyrazole ring. This, in turn, affects the compound's reactivity in various chemical transformations. The carbohydrazide moiety is particularly valuable for its ability to participate in nucleophilic reactions, making it a key component in the design of bioactive molecules. Recent studies have highlighted the potential of this compound as a precursor for synthesizing heterocyclic compounds with anti-inflammatory and anticancer activities.
In terms of applications, 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide has shown promise in the field of medicinal chemistry. Its ability to act as a scaffold for constructing bioactive molecules has led to its use in drug design programs targeting various diseases. For example, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its role as an intermediate in the synthesis of more complex molecules has further expanded its utility in drug discovery.
The agricultural sector has also benefited from the properties of this compound. Studies have demonstrated that certain derivatives possess pesticidal activity, making them valuable candidates for developing eco-friendly pesticides. This aligns with the global trend toward sustainable agriculture and reduces reliance on conventional chemical pesticides that may have adverse environmental impacts.
From a structural perspective, the pyrazole ring in 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide provides a rigid framework that can be further functionalized to tailor its properties for specific applications. Recent research has focused on modifying the substituents on the pyrazole ring to enhance bioavailability and stability. For instance, introducing hydrophilic groups has been shown to improve solubility and pharmacokinetic profiles, which are critical factors in drug development.
In conclusion, 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a multifaceted compound with significant potential across various domains of chemistry. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop novel bioactive molecules and materials. As ongoing studies continue to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.
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